(S)-5-Methyl-4,7-diazaspiro[2.5]octane
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Overview
Description
(S)-5-Methyl-4,7-diazaspiro[25]octane is a heterocyclic compound that features a spirocyclic structure with nitrogen atoms at the 4 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S)-5-Methyl-4,7-diazaspiro[2.5]octane typically involves the use of 1-aminocyclopropane carboxylic acid as an initial raw material. The synthetic route includes several steps such as cyclization and reduction reactions. One method involves the reaction of benzylamine and ethyl bromoacetate to form 2-(benzylamino) ethyl acetate, followed by cyclization and reduction to yield the desired spirocyclic compound .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The steps are designed to be simple, stable, and environmentally friendly, making the process suitable for large-scale production. The overall yield of the four-step reaction can reach up to 70% .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Methyl-4,7-diazaspiro[2.5]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or other reduced forms of the compound.
Scientific Research Applications
(S)-5-Methyl-4,7-diazaspiro[2.5]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a ligand in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including antitumor activity.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism by which (S)-5-Methyl-4,7-diazaspiro[2.5]octane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar heterocyclic compound used as a base, catalyst, and reagent in organic synthesis.
Olanzapine N-oxide: Another spirocyclic compound with applications in pharmaceuticals.
Uniqueness
(S)-5-Methyl-4,7-diazaspiro[2.5]octane is unique due to its specific spirocyclic structure and the presence of nitrogen atoms at the 4 and 7 positions. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(5S)-5-methyl-4,7-diazaspiro[2.5]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-6-4-8-5-7(9-6)2-3-7/h6,8-9H,2-5H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHJQZQEVPMZDK-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2(N1)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC2(N1)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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